molecular formula C27H24N2O4 B2419617 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 897759-19-2

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2419617
CAS No.: 897759-19-2
M. Wt: 440.499
InChI Key: FWNMZXHLQCXDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with ethylbenzoyl and methoxyphenylacetamide groups.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-18-8-10-19(11-9-18)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-20-12-14-21(33-2)15-13-20/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNMZXHLQCXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential biological activities suggest it could be explored as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    4-ethylbenzoylquinoline: A simpler analog with similar structural features.

    N-(4-methoxyphenyl)acetamide: Another related compound with potential biological activities.

Uniqueness

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethylbenzoyl and methoxyphenylacetamide groups enhances its potential as a versatile compound in various applications.

Biological Activity

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a quinoline core, an acetamide group, and various substituents, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N2O4C_{27}H_{24}N_{2}O_{4}, with a molecular weight of approximately 440.499 g/mol. The structural characteristics contribute to its reactivity and biological profile.

Property Value
Molecular FormulaC27H24N2O4
Molecular Weight440.499 g/mol
StructureQuinoline core with acetamide and ethylbenzoyl substituents

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some quinoline derivatives have been found to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.
  • Anti-inflammatory Effects : Certain derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Study : A study conducted on a related quinoline compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research : In vitro studies on structurally similar compounds revealed that they could induce apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Investigation : Research highlighted the ability of certain quinoline derivatives to reduce inflammation in animal models of arthritis, indicating possible therapeutic applications in chronic inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell growth and survival.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions.
  • Substituent introduction : The 4-ethylbenzoyl group is introduced via Friedel-Crafts acylation using 4-ethylbenzoyl chloride and a Lewis catalyst (e.g., AlCl₃) at 80–100°C .
  • Acetamide coupling : The N-(4-methoxyphenyl)acetamide moiety is attached via nucleophilic substitution or amide coupling (e.g., EDC/HOBt), requiring anhydrous conditions and inert atmospheres . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control, and purification via column chromatography.

Q. How is the compound’s purity and structural integrity validated post-synthesis?

Analytical methods include:

  • HPLC : Retention time comparison against standards, with ≥95% purity thresholds.
  • NMR spectroscopy : Key peaks include the quinoline C=O stretch (δ 165–170 ppm in ¹³C NMR) and methoxy proton singlet (δ 3.8 ppm in ¹H NMR) .
  • Mass spectrometry (MS) : Molecular ion confirmation (e.g., [M+H]⁺ at m/z 483.2) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

Conflicting results (e.g., varying IC₅₀ values in enzyme assays) require:

  • Standardized protocols : Replicating assays under controlled conditions (pH, temperature, buffer composition).
  • Orthogonal assays : Cross-validating anticancer activity via both MTT and apoptosis flow cytometry .
  • Impurity profiling : Using LC-MS to rule out side products interfering with bioactivity .

Q. How do structural modifications at the 4-ethylbenzoyl or 4-methoxyphenyl groups affect pharmacological activity?

Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replacing 4-ethyl with bulkier substituents (e.g., 4-isopropyl) to assess steric effects on target binding.
  • Bioactivity screening : Testing analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate substituent electronic properties with IC₅₀ shifts .
  • Computational docking : Molecular dynamics simulations to predict binding modes and affinity changes .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

Computational tools include:

  • ADMET prediction : Software like SwissADME evaluates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Quantum mechanical calculations : DFT studies assess reactive sites for potential glucuronidation or sulfation .

Methodological Considerations

Q. What techniques characterize the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified receptors .
  • Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry .
  • Fluorescence polarization : Competitive assays using fluorescent probes (e.g., ATP analogs for kinase targets) .

Q. How is metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubation with rat/human microsomes, followed by LC-MS/MS to track parent compound depletion.
  • CYP inhibition screening : Fluorescence-based assays to identify interactions with CYP3A4 or CYP2D6 .
  • Metabolite identification : High-resolution MS/MS fragmentation profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.